Pyrido[4,3-d]pyrimidin-5-amine
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Overview
Description
Pyrido[4,3-d]pyrimidin-5-amine: is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: Pyrido[4,3-d]pyrimidin-5-amine can be synthesized through cyclization reactions involving appropriate precursors.
Multicomponent Reactions: Another approach involves multicomponent reactions where three or more reactants combine in a single step to form the this compound scaffold.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrido[4,3-d]pyrimidin-5-amine can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine or pyrimidine rings.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[4,3-d]pyrimidin-5-one derivatives, while reduction can produce various amine-substituted derivatives .
Scientific Research Applications
Chemistry: Pyrido[4,3-d]pyrimidin-5-amine serves as a versatile building block in organic synthesis. It is used to construct more complex heterocyclic systems and to develop new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting kinases and other enzymes involved in disease pathways .
Medicine: this compound derivatives are explored for their therapeutic potential. They are studied as potential anticancer agents, antimicrobial agents, and anti-inflammatory drugs .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of pyrido[4,3-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it can bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. The compound’s ability to interact with kinases and other proteins makes it a valuable tool in drug discovery .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-amine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a fused ring system that includes a pyrazole ring.
Quinazoline: This compound features a fused benzene and pyrimidine ring system.
Uniqueness: Pyrido[4,3-d]pyrimidin-5-amine is unique due to its specific ring fusion pattern and the resulting electronic properties. These characteristics contribute to its distinct biological activities and make it a valuable scaffold in medicinal chemistry .
Biological Activity
Pyrido[4,3-d]pyrimidin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by a fused pyridine and pyrimidine ring system. Its structure allows for various substitutions that can enhance its biological activity. The compound serves as a versatile building block in organic synthesis, enabling the development of more complex heterocyclic systems and derivatives with improved pharmacological profiles .
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes such as kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, disrupting critical biological pathways. This inhibition is particularly relevant in cancer therapy, where kinases play a crucial role in cell signaling and proliferation .
1. Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Several studies have demonstrated its efficacy in inhibiting various cancer cell lines. For instance:
- MPS1 Kinase Inhibition : A derivative of this compound was shown to effectively inhibit monopolar spindle 1 (MPS1) kinase, which is vital for mitosis and a promising target for cancer therapy. The compound exhibited significant potency in biochemical assays and showed improved metabolic stability when modified with a methyl group .
- VEGFR-2 Inhibition : Another study reported that derivatives based on the pyrido[4,3-d]pyrimidine scaffold demonstrated high potency in inhibiting VEGFR-2, an important target for antiangiogenic therapy .
2. Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties. Certain derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
3. Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been explored, with some derivatives demonstrating promising anti-inflammatory effects. This activity is critical given the role of inflammation in many chronic diseases .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C7H6N4 |
---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
pyrido[4,3-d]pyrimidin-5-amine |
InChI |
InChI=1S/C7H6N4/c8-7-5-3-9-4-11-6(5)1-2-10-7/h1-4H,(H2,8,10) |
InChI Key |
UBKGNHVGZNWILO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=CN=CN=C21)N |
Origin of Product |
United States |
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